molecular formula C14H16N4O2 B2591524 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde CAS No. 890600-40-5

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde

Cat. No.: B2591524
CAS No.: 890600-40-5
M. Wt: 272.308
InChI Key: MKPOBWINRGOCDG-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate with a suitable reagent. One common method involves dissolving the starting material in dichloromethane and adding a 4N HCl-dioxane solution. The mixture is then stirred at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce the corresponding alcohol derivative.

Scientific Research Applications

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing single-stranded DNA breaks. This leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: A simpler derivative that lacks the piperazine and aldehyde groups.

    4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate: A precursor in the synthesis of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde.

Uniqueness

This compound is unique due to its combination of a quinazoline core with a piperazine ring and an aldehyde group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, particularly in cancer research.

Properties

IUPAC Name

4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-10-18-7-5-17(6-8-18)9-13-15-12-4-2-1-3-11(12)14(20)16-13/h1-4,10H,5-9H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOBWINRGOCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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